molecular formula C10H10N4O2 B14579295 6-Amino-2-benzyl-1,2,4-triazine-3,5-dione CAS No. 61322-23-4

6-Amino-2-benzyl-1,2,4-triazine-3,5-dione

Cat. No.: B14579295
CAS No.: 61322-23-4
M. Wt: 218.21 g/mol
InChI Key: YECQENOURUIGDF-UHFFFAOYSA-N
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Description

6-Amino-2-benzyl-1,2,4-triazine-3,5-dione is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-benzyl-1,2,4-triazine-3,5-dione typically involves the reaction of benzylamine with cyanuric chloride, followed by nucleophilic substitution reactions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-benzyl-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazines, which can have different functional groups depending on the reagents used.

Scientific Research Applications

6-Amino-2-benzyl-1,2,4-triazine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-benzyl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. For instance, it acts as an aldose reductase inhibitor, which helps in managing complications related to diabetes. The compound binds to the active site of the enzyme, preventing its activity and thereby reducing the formation of sorbitol from glucose .

Comparison with Similar Compounds

Uniqueness: 6-Amino-2-benzyl-1,2,4-triazine-3,5-dione is unique due to its benzyl substitution, which imparts distinct biological activities and chemical reactivity compared to other triazines. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes.

Properties

CAS No.

61322-23-4

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

6-amino-2-benzyl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C10H10N4O2/c11-8-9(15)12-10(16)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13)(H,12,15,16)

InChI Key

YECQENOURUIGDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)NC(=O)C(=N2)N

Origin of Product

United States

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